molecular formula C10H12Cl2FNO2 B13614253 methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Cat. No.: B13614253
M. Wt: 268.11 g/mol
InChI Key: TYRJXJIPDLKFEC-FVGYRXGTSA-N
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Description

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced chloro-fluoro compounds, and substituted phenyl derivatives .

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and fluoro substituents enhance its binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-[3-(4-chloro-3-fluorophenyl)phenyl]propanoate

Uniqueness

Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

TYRJXJIPDLKFEC-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl

Origin of Product

United States

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